molecular formula C7H13Cl2N5 B6171133 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride CAS No. 2445784-52-9

2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Cat. No. B6171133
CAS RN: 2445784-52-9
M. Wt: 238.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride, also known as 2-Piperazin-1-yl-1,3,5-triazine-2,4-dione dihydrochloride, is a compound that has been studied extensively due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen, carbon, and chlorine atoms, and has been the subject of numerous studies in the fields of organic chemistry, pharmacology, and biochemistry.

Scientific Research Applications

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of drugs and in the study of enzyme inhibition. In addition, it has been used in the synthesis of polymers and in the study of drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride is not fully understood. However, it is believed that the compound interacts with metal ions and other molecules, forming complexes that can act as catalysts in various reactions. It is also believed that the compound can act as an inhibitor of enzymes, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride has been studied extensively for its potential effects on biochemical and physiological processes. Studies have shown that the compound can act as an inhibitor of enzymes, which can have a variety of effects on biochemical and physiological processes. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in a variety of physiological processes. In addition, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, molecules involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, it should be noted that the compound is toxic and should be handled with care. In addition, the compound can be difficult to purify and may require multiple recrystallizations to obtain a pure product.

Future Directions

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride has numerous potential future directions. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of drugs and in the study of enzyme inhibition. In addition, further research could be conducted to study the biochemical and physiological effects of the compound and to develop new uses for it. Finally, further research could be conducted to study the potential toxicity of the compound and to develop methods for its safe handling.

Synthesis Methods

2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is synthesized by reacting 4-chloro-1,3,5-triazine with piperazine in the presence of an acid catalyst. The reaction is carried out at room temperature in an aprotic solvent such as dimethylformamide (DMF). The reaction produces a yellow-green solution, which is then filtered and the filtrate is evaporated to yield a white crystalline solid. This solid is then recrystallized in a suitable solvent to obtain pure 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves the reaction of piperazine with cyanuric chloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "Piperazine", "Cyanuric chloride", "Hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of cyanuric chloride in anhydrous dichloromethane", "Stir the mixture at room temperature for 24 hours", "Add hydrochloric acid to the reaction mixture to obtain the dihydrochloride salt of the product", "Filter the product and wash with cold dichloromethane", "Dry the product under vacuum" ] }

CAS RN

2445784-52-9

Product Name

2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Molecular Formula

C7H13Cl2N5

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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